2-(Prop-2-en-1-yl)cyclohexan-1-amine: A Bifunctional Scaffold for Advanced Drug Discovery
2-(Prop-2-en-1-yl)cyclohexan-1-amine: A Bifunctional Scaffold for Advanced Drug Discovery
Executive Summary
In contemporary drug discovery, the transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional architectures is critical for improving clinical success rates. 2-(Prop-2-en-1-yl)cyclohexan-1-amine (CAS: 99064-63-8)[1] represents a highly versatile, bifunctional building block designed to address this "escape from flatland" paradigm. By featuring both a primary amine and an unactivated terminal alkene anchored to a rigid cyclohexane core, this scaffold provides orthogonal reactive handles. This technical guide explores the physicochemical profiling, conformational dynamics, and field-proven synthetic workflows for leveraging this molecule in the rapid generation of complex bicyclic pharmacophores.
Structural & Physicochemical Profiling
The utility of 2-(prop-2-en-1-yl)cyclohexan-1-amine stems from its strict adherence to lead-like physicochemical space. The cyclohexane ring provides a rigidified vector for the substituents, while the low molecular weight ensures that downstream derivatization will not push the final candidate beyond Lipinski's Rule of Five.
Quantitative Physicochemical Data
Table 1: Key physicochemical properties and their impact on rational drug design.
| Property | Value | Causality / Impact on Drug Design |
| Molecular Formula | C9H17N | Highly ligand-efficient; provides a dense sp3 carbon framework. |
| Molecular Weight | 139.24 g/mol | Leaves an extensive "molecular weight budget" (<350 g/mol ) for further elaboration. |
| Topological PSA (tPSA) | 26.0 Ų | Excellent membrane permeability profile; ideal for CNS-targeted library design. |
| H-Bond Donors (HBD) | 2 (-NH2) | Provides critical vectoring for target kinase/receptor hydrogen bonding. |
| H-Bond Acceptors (HBA) | 1 (N lone pair) | Minimal desolvation penalty upon binding to hydrophobic pockets. |
| Rotatable Bonds | 3 | Balances conformational flexibility with entropic pre-organization. |
Orthogonal Reactivity & Synthetic Divergence
The strategic value of 2-(prop-2-en-1-yl)cyclohexan-1-amine lies in its orthogonal reactivity . The primary amine is highly nucleophilic and readily undergoes acylation, sulfonylation, or reductive amination. Conversely, the terminal allyl group is electronically unactivated, meaning it remains completely inert during amine functionalization. Once the amine is elaborated, the alkene can be independently targeted via transition-metal catalysis (e.g., cross-metathesis, hydroboration, or epoxidation).
Furthermore, the spatial proximity of these two groups allows for elegant intramolecular cyclizations , such as hydroamination, to yield rigidified octahydro-1H-indole (bicyclic) systems[2].
Figure 1: Orthogonal synthetic divergence of the core scaffold into distinct pharmacophores.
Conformational Dynamics & Stereochemistry
Understanding the thermodynamics of the cyclohexane chair conformation is critical for successful functionalization. The relative stereochemistry of the 1,2-disubstituted cyclohexane dictates the reaction trajectory:
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Trans-Isomer: Adopts a highly stable diequatorial conformation. The functional groups are pointed away from each other, making this isomer ideal for generating extended, linear pharmacophores.
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Cis-Isomer: Rapidly interconverts between equatorial-axial and axial-equatorial conformers. This dynamic state brings the amine and the alkene into close spatial proximity, significantly lowering the entropic barrier (activation energy) required for intramolecular cyclization.
Experimental Workflows: Self-Validating Protocols
To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems . Every step includes specific causality for the reagents chosen and integrated in-process controls (IPCs) to verify success without requiring immediate isolation.
Workflow A: Orthogonal Amide Coupling (Amine Derivatization)
This protocol functionalizes the amine while preserving the terminal alkene for downstream use.
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Substrate Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).
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Causality: HATU is selected over traditional carbodiimides (like EDC) because it rapidly generates a highly reactive HOAt ester. This kinetic advantage suppresses the epimerization of chiral alpha-centers on the carboxylic acid.
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Amine Addition: Dropwise add 2-(prop-2-en-1-yl)cyclohexan-1-amine (1.0 eq)[1] at 0°C, then warm to room temperature.
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Self-Validation (IPC): Monitor via TLC using a Ninhydrin stain.
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Validation: The primary amine starting material will stain a deep purple/blue. The complete disappearance of this active stain confirms 100% conversion to the amide, which does not react with Ninhydrin.
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Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. The aqueous wash effectively partitions the polar DMF and HATU byproducts away from the highly lipophilic product.
Workflow B: Intramolecular Hydroamination (Bicyclic Core Synthesis)
The hydroamination of unactivated alkenes is notoriously difficult due to the high activation barrier and competing side reactions. This protocol utilizes transition-metal catalysis to construct an octahydro-1H-indole core[2].
Figure 2: Self-validating experimental workflow for intramolecular hydroamination.
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Preparation: In a glovebox, dissolve the N-protected 2-(prop-2-en-1-yl)cyclohexan-1-amine in anhydrous 1,4-dioxane.
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Causality: Strict anhydrous conditions are required because trace water will preferentially coordinate to the metal center, deactivating the catalyst.
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Catalyst Addition: Add a Palladium(II) precatalyst equipped with a tridentate ligand (5 mol%).
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Causality: As demonstrated in seminal work on palladium-catalyzed intramolecular hydroamination[2], the use of a tridentate ligand is critical. It blocks the open coordination sites on the palladium intermediate, effectively inhibiting unwanted β-hydride elimination and preventing the formation of oxidative amination byproducts. Similar success has been achieved using Rhodium[3], Iridium[4], and Earth-abundant 3d transition metals[5].
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Thermal Activation: Heat the reaction mixture to 80–110°C for 12 hours to overcome the high activation energy of the unactivated terminal alkene.
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Self-Validation (IPC): Pull a 50 µL aliquot, evaporate, and analyze via crude 1H-NMR.
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Validation: The reaction is deemed successful when the characteristic terminal alkene multiplet signals (δ 5.0–5.8 ppm) completely disappear, replaced by a new upfield multiplet corresponding to the newly formed sp3 C-H bond of the bicyclic ring system.
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References
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[1] 2-(prop-2-en-1-yl)cyclohexan-1-amine — Chemical Substance Information. NextSDS. URL: [Link]
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[5] Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes. MDPI Catalysts (2021). URL:[Link]
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[3] Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes. Angewandte Chemie International Edition / PMC (2009). URL:[Link]
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[2] Room Temperature Palladium-Catalyzed Intramolecular Hydroamination of Unactivated Alkenes. Journal of the American Chemical Society (2006). URL:[Link]
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[4] Intramolecular hydroamination of unactivated alkenes with secondary alkylamines catalyzed by iridium phosphino–phenolate complexes. Canadian Journal of Chemistry (2010). URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes | MDPI [mdpi.com]
